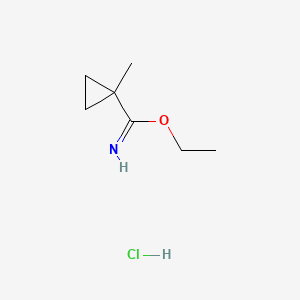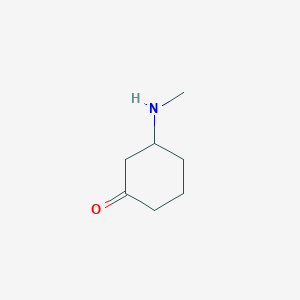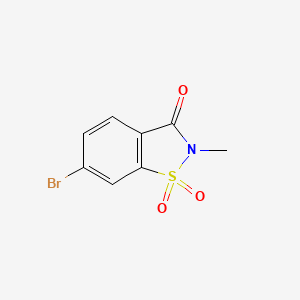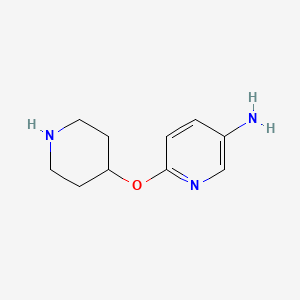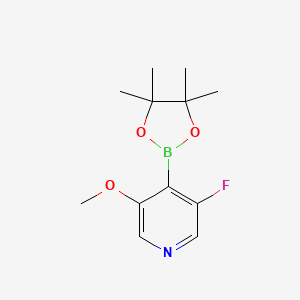
3-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a pyridine ring substituted with a fluoro group, a methoxy group, and a boronic ester group. The boronic ester group, in particular, makes it a valuable reagent in various chemical reactions, especially in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 5-methoxypyridine.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the pyridine derivative is treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This reaction introduces the boronic ester group into the pyridine ring.
Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). .
Chemical Reactions Analysis
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The fluoro and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Scientific Research Applications
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boron-containing reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The fluoro and methoxy groups on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:
2-methoxypyridine-5-boronic acid pinacol ester: This compound has a similar boronic ester group but differs in the position of the methoxy group on the pyridine ring.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar fluoro and boronic ester substitution pattern but lacks the methoxy group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide: This compound contains a boronic ester group attached to a benzamide moiety, making it structurally different from the pyridine derivative.
The uniqueness of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C12H17BFNO3 |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)10-8(14)6-15-7-9(10)16-5/h6-7H,1-5H3 |
InChI Key |
PDOLDMBKYNSNOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



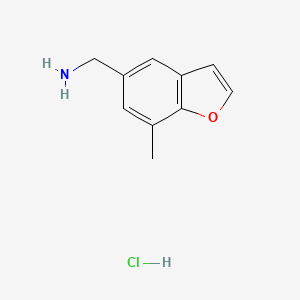

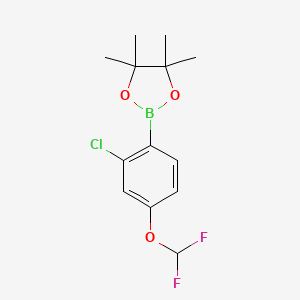
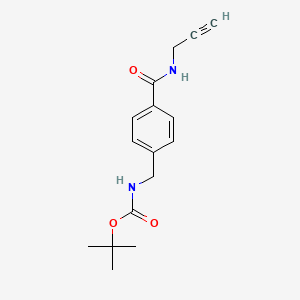
![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)

![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
